molecular formula C23H22N6OS2 B5460555 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

Cat. No.: B5460555
M. Wt: 462.6 g/mol
InChI Key: COFWOWQNTFKPFW-UHFFFAOYSA-N
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Description

This compound features a fused bicyclic core comprising a 4,5,6,7-tetrahydro-1-benzothiophene moiety substituted with a cyano group at position 3 and a butanamide side chain linked via a sulfanyl bridge to a 5-methyl-5H-[1,2,4]triazino[5,6-b]indole heterocycle.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6OS2/c1-3-17(21(30)26-22-15(12-24)13-8-5-7-11-18(13)31-22)32-23-25-20-19(27-28-23)14-9-4-6-10-16(14)29(20)2/h4,6,9-10,17H,3,5,7-8,11H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFWOWQNTFKPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC4=C(C5=CC=CC=C5N4C)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multi-step organic reactions. The starting materials often include 4,5,6,7-tetrahydro-1-benzothiophene and 5-methyl-5H-[1,2,4]triazino[5,6-b]indole. The synthesis process may involve:

    Nitration: Introduction of a cyano group to the benzothiophene ring.

    Coupling Reactions: Formation of the triazinoindole moiety.

    Amidation: Attachment of the butanamide group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent decomposition.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

2.1. Amide Hydrolysis

Reaction Type : Hydrolysis of the amide bond.
Reagents : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Conditions : Elevated temperatures (50–100°C).
Products : Corresponding carboxylic acid or amine.

Example :

RCONH2+H2OH+/OHRCOOH+NH3\text{RCONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{NH}_3

2.2. Nitrile Reduction

Reaction Type : Conversion of nitrile to amine.
Reagents : Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., Pd/C).
Conditions : Inert atmosphere, controlled pressure (for hydrogenation).
Products : Primary amine.

Example :

RC≡N+LiAlH4RCH2NH2\text{RC≡N} + \text{LiAlH}_4 \rightarrow \text{RCH}_2\text{NH}_2

2.3. Sulfanyl Substitution

Reaction Type : Nucleophilic substitution at the sulfanyl group.
Reagents : Alkyl halides or electrophiles (e.g., methyl bromide).
Conditions : Polar aprotic solvents (e.g., DMF), room temperature.
Products : Substituted thioether.

Example :

R-S+CH3BrR-S-CH3+Br\text{R-S}^- + \text{CH}_3\text{Br} \rightarrow \text{R-S-CH}_3 + \text{Br}^-

2.4. Benzothiophene Electrophilic Aromatic Substitution

Reaction Type : Substitution reactions on the benzothiophene ring.
Reagents : Nitro groups, acetylation agents (e.g., acetyl chloride).
Conditions : Lewis acids (e.g., AlCl₃), elevated temperatures.
Products : Nitro- or acetylated derivatives.

Example :

Benzothiophene+NO2+Nitrobenzothiophene\text{Benzothiophene} + \text{NO}_2^+ \rightarrow \text{Nitrobenzothiophene}

2.5. Triazinoindole Ring Modification

Reaction Type : Alkylation or oxidation of the triazinoindole moiety.
Reagents : Alkyl halides, oxidizing agents (e.g., KMnO₄).
Conditions : Basic media or aqueous solutions.
Products : Alkylated or oxidized derivatives.

Example :

Triazinoindole+CH3ICH3-Triazinoindole\text{Triazinoindole} + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{-Triazinoindole}

Structural Insights and Limitations

While the provided sources ( ) discuss analogous compounds (e.g., N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(morpholin-4-yl)acetamide), the exact butanamide derivative’s reactivity remains speculative. Experimental validation is critical to confirm reaction pathways, particularly for the triazinoindole sulfanyl moiety, which may exhibit unique electronic effects.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The unique structural features allow it to interact with multiple biological targets associated with cancer cell proliferation and survival. For instance:

  • Mechanism of Action: The compound may inhibit specific kinases involved in tumor growth and metastasis.
  • Case Study: A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential for further development into anticancer therapies .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy can be attributed to:

  • Synergistic Effects: When combined with other antimicrobial agents, it enhances their effectiveness.
  • Case Study: Research indicated that formulations containing this compound significantly reduced bacterial load in infected models .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary research suggests:

  • Mechanism: It may exert protective effects against neuronal damage through anti-inflammatory pathways.
  • Case Study: In animal models of neurodegenerative diseases, treatment with this compound resulted in improved cognitive function and reduced neuroinflammation .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits tumor growth in vitro
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduces neuroinflammation and improves cognition

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Influence on metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Benzothiophene vs. Thiazole/Thiadiazole

  • Target Compound: The benzothiophene core (with a cyano group) may enhance planar stacking interactions in hydrophobic binding pockets, as seen in kinase inhibitors .

Triazinoindole Substituents

  • 5-Methyl vs. 5-Benzyl: The target compound’s 5-methyl group on the triazinoindole () minimizes steric hindrance compared to 5-benzyl analogs (e.g., 300689-25-2, ), which may impede binding in compact active sites .

Amide Chain Length and Substituents

Compound Amide Chain Key Features Hypothesized Impact
Target Compound Butanamide 4-carbon chain, sulfanyl linker Enhanced flexibility and lipophilicity for membrane penetration
Acetamide Analog (330555-34-5, ) Acetamide 2-carbon chain Reduced lipophilicity; shorter chain may limit binding-pocket reach
Propanamide Analog (Compound 44, ) Propanamide 3-carbon chain, 4-chlorophenyl Chlorine enhances electronegativity, potentially improving target affinity

Functional Group Modifications

  • Cyano Group: The 3-cyano substituent on the benzothiophene (target compound) may engage in dipole-dipole interactions or act as a hydrogen-bond acceptor, a feature absent in non-cyano analogs like N-(4-methylpyridin-2-yl)acetamide () .
  • Halogenation: Brominated analogs (e.g., 8-bromo-5-methyltriazinoindole derivative, ) show higher receptor-binding potency in radiopharmaceutical studies, suggesting halogenation could enhance target engagement .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzothiophene core with a cyano group and a triazinoindole moiety linked via a sulfanyl butanamide. Its molecular formula is C23H24N4OS2C_{23}H_{24}N_{4}OS_{2} with a molecular weight of approximately 436.59 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

1. Inhibition of Kinases

Research indicates that derivatives of the benzothiophene structure exhibit potent inhibitory activity against Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. For example, compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-naphthylamide) have shown IC50 values of 6.5 for JNK2 and 6.7 for JNK3, indicating strong selectivity over JNK1 . The unique binding mode at the ATP-binding site enhances these interactions.

2. Anti-inflammatory Potential

In silico studies have suggested that this compound could act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. Molecular docking studies revealed strong binding affinities to key residues in the enzyme's active site . This selective inhibition may lead to reduced side effects compared to non-selective anti-inflammatory drugs.

3. Anticancer Activity

Preliminary investigations into the anticancer properties have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies on thieno[2,3-d]pyrimidine derivatives demonstrated significant inhibition rates against breast cancer cell lines (MDA-MB-231), suggesting that structural modifications could enhance the anticancer activity of benzothiophene derivatives .

Table 1: Summary of Biological Activities

Biological Activity Target IC50 Value Mechanism
JNK InhibitionJNK2/JNK36.5 / 6.7ATP-binding site interaction
Anti-inflammatory5-lipoxygenase (5-LOX)-Selective binding
Anticancer ActivityMDA-MB-231 cell lineIC50 = 27.6 μMCytotoxicity via apoptosis induction

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can purity be ensured?

Answer:
The synthesis involves coupling the 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol moiety with a benzothiophene-derived amine. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling reagents (e.g., EDCI) to react the thioacetic acid derivative with the amine group .
  • Purification : Column chromatography with petroleum ether/ethyl acetate gradients (e.g., 2:1 ratio) is effective for isolating the product. Confirm purity via LCMS (≥95% by UV-Vis) and 1H/13C^1 \text{H}/^{13}\text{C} NMR to validate structural integrity .

Advanced: How can reaction conditions be systematically optimized for higher yields?

Answer:
Advanced optimization leverages Design of Experiments (DoE) and heuristic algorithms :

  • DoE : Vary parameters (temperature, reagent stoichiometry, solvent polarity) to identify interactions affecting yield. For example, higher temperatures (80–100°C) may accelerate coupling but risk side reactions .
  • Bayesian Optimization : Machine learning models can predict optimal conditions by iterating between experimental data and probabilistic models, reducing trial runs by 30–50% .
  • In-line analytics : Use FTIR or HPLC to monitor reaction progression in real time, enabling dynamic adjustments .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • 1H^1 \text{H} and 13C^{13}\text{C} NMR : Assign peaks to verify substituent positions (e.g., methyl groups at δ 3.7–3.8 ppm, aromatic protons at δ 7.1–8.5 ppm) .
  • LCMS : Confirm molecular weight (e.g., [M+H]+^+ ions) and track degradation products. Retention times (e.g., 2.75–2.88 min) help assess hydrophobicity .
  • IR Spectroscopy : Identify functional groups like C=O (1670–1690 cm1^{-1}) and C≡N (2200–2250 cm1^{-1}) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer:

  • Substituent variation : Modify the benzothiophene (e.g., introduce halogens at position 8) or triazinoindole (e.g., replace methyl with ethyl) to probe electronic/steric effects. Bromination at the indole ring (e.g., compound 16 in ) increased antimicrobial activity by 20% .
  • Bioisosteric replacements : Swap the sulfanyl group with selenyl or oxygen analogs to assess impact on binding affinity .
  • In silico modeling : Use docking (e.g., AutoDock Vina) to predict interactions with targets like PqsR (quorum sensing regulator) and prioritize analogs for synthesis .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against P. aeruginosa (e.g., broth microdilution per CLSI guidelines) .
  • Antidepressant models : Forced swim test (FST) or tail suspension test (TST) in rodents to assess immobility time reduction .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How can contradictory bioactivity data between in vitro and biofilm models be resolved?

Answer:

  • Biofilm-specific assays : Use Calgary Biofilm Devices or confocal microscopy with LIVE/DEAD staining to evaluate biofilm penetration. Compounds like NV5 (from ) showed reduced efficacy in biofilms due to extracellular matrix barriers.
  • Synergy studies : Test combinations with biofilm-disrupting agents (e.g., DNase I or EDTA) to enhance activity .
  • Gene expression profiling : RNA-seq to identify upregulated resistance genes (e.g., efflux pumps) in biofilm vs. planktonic cells .

Advanced: What computational methods aid in elucidating the mechanism of action?

Answer:

  • Molecular Dynamics (MD) simulations : Simulate binding to targets (e.g., MvfR ligand-binding domain) over 100 ns trajectories to assess stability of interactions (e.g., hydrogen bonds with Ser196/Arg209) .
  • Free-energy calculations : Use MM-PBSA/GBSA to quantify binding energies. For example, NV5 had ΔG = -32.5 kcal/mol, correlating with its IC50_{50} .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors near the triazinoindole ring) for virtual screening .

Basic: How should stability studies be conducted for this compound?

Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 2–4 weeks. Monitor degradation via HPLC; acidic/basic conditions may hydrolyze the amide bond .
  • Solution stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Use LCMS to detect hydrolysis products (e.g., free thiol or amine) .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Answer:

  • Prodrug design : Introduce ester or phosphate groups at metabolically labile sites (e.g., sulfanyl moiety) to enhance half-life .
  • Microsomal assays : Incubate with liver microsomes (human/rat) + NADPH to identify CYP450-mediated oxidation. Blockade with 1-aminobenzotriazole (CYP inhibitor) can validate metabolic pathways .
  • Isotope labeling : Use 14C^{14}\text{C}-labeled compound to track metabolites via radio-HPLC .

Advanced: How can machine learning enhance SAR-driven drug design?

Answer:

  • QSAR modeling : Train models on datasets (e.g., IC50_{50}, logP) to predict bioactivity of untested analogs. Random Forest or SVM algorithms achieve R2^2 > 0.85 with sufficient training data .
  • Generative chemistry : Use GANs or VAEs to propose novel scaffolds retaining key pharmacophores (e.g., triazinoindole-benzothiophene core) .
  • Transfer learning : Apply pre-trained models (e.g., ChemBERTa) to extract features from SMILES strings and prioritize synthesis targets .

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